molecular formula C13H10F4O3 B13723619 (E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione

(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione

Cat. No.: B13723619
M. Wt: 290.21 g/mol
InChI Key: KZGFPDWIOJDSPU-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione is an organic compound belonging to the class of diarylheptanoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and hydroxyphenyl compounds.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: A well-known diarylheptanoid with anti-inflammatory and antioxidant properties.

    Demethoxycurcumin: A derivative of curcumin with similar biological activities.

    Bisdemethoxycurcumin: Another curcumin derivative with potential therapeutic applications.

Uniqueness

(E)-6,6,7,7-Tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione is unique due to the presence of four fluorine atoms, which can significantly influence its chemical and biological properties. This fluorination can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C13H10F4O3

Molecular Weight

290.21 g/mol

IUPAC Name

(E)-6,6,7,7-tetrafluoro-1-(4-hydroxyphenyl)hept-1-ene-3,5-dione

InChI

InChI=1S/C13H10F4O3/c14-12(15)13(16,17)11(20)7-10(19)6-3-8-1-4-9(18)5-2-8/h1-6,12,18H,7H2/b6-3+

InChI Key

KZGFPDWIOJDSPU-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)CC(=O)C(C(F)F)(F)F)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CC(=O)C(C(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.